molecular formula C18H19ClN2O3 B4509511 [2-chloro-5-(1H-pyrrol-1-yl)phenyl](1,4-dioxa-8-azaspiro[4.5]dec-8-yl)methanone

[2-chloro-5-(1H-pyrrol-1-yl)phenyl](1,4-dioxa-8-azaspiro[4.5]dec-8-yl)methanone

Cat. No.: B4509511
M. Wt: 346.8 g/mol
InChI Key: WBDIGGRMKNZXDY-UHFFFAOYSA-N
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Description

2-chloro-5-(1H-pyrrol-1-yl)phenylmethanone: is a complex organic compound that features a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-5-(1H-pyrrol-1-yl)phenylmethanone typically involves multi-step organic reactions. The initial step often includes the formation of the spirocyclic core, followed by the introduction of the pyrrole and phenyl groups. Common reagents used in these steps include chlorinating agents, pyrrole, and phenyl derivatives. The reaction conditions may involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where the chlorine atom can be replaced by other functional groups using nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; conditions: acidic or basic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride; conditions: anhydrous solvents.

    Substitution: Amines, thiols; conditions: polar aprotic solvents, elevated temperatures.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine: The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its unique structure may provide therapeutic benefits in treating diseases such as cancer or neurological disorders.

Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2-chloro-5-(1H-pyrrol-1-yl)phenylmethanone exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

  • Spirooxindoles
  • Spirocyclic lactams
  • Spirocyclic ketones

This detailed article provides a comprehensive overview of 2-chloro-5-(1H-pyrrol-1-yl)phenylmethanone, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2-chloro-5-pyrrol-1-ylphenyl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3/c19-16-4-3-14(20-7-1-2-8-20)13-15(16)17(22)21-9-5-18(6-10-21)23-11-12-24-18/h1-4,7-8,13H,5-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDIGGRMKNZXDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C(=O)C3=C(C=CC(=C3)N4C=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-chloro-5-(1H-pyrrol-1-yl)phenyl](1,4-dioxa-8-azaspiro[4.5]dec-8-yl)methanone
Reactant of Route 2
Reactant of Route 2
[2-chloro-5-(1H-pyrrol-1-yl)phenyl](1,4-dioxa-8-azaspiro[4.5]dec-8-yl)methanone
Reactant of Route 3
Reactant of Route 3
[2-chloro-5-(1H-pyrrol-1-yl)phenyl](1,4-dioxa-8-azaspiro[4.5]dec-8-yl)methanone
Reactant of Route 4
Reactant of Route 4
[2-chloro-5-(1H-pyrrol-1-yl)phenyl](1,4-dioxa-8-azaspiro[4.5]dec-8-yl)methanone
Reactant of Route 5
Reactant of Route 5
[2-chloro-5-(1H-pyrrol-1-yl)phenyl](1,4-dioxa-8-azaspiro[4.5]dec-8-yl)methanone
Reactant of Route 6
Reactant of Route 6
[2-chloro-5-(1H-pyrrol-1-yl)phenyl](1,4-dioxa-8-azaspiro[4.5]dec-8-yl)methanone

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